molecular formula C34H62O2 B12680477 (2,2-Bis(isotridecyloxy)ethyl)benzene CAS No. 93981-84-1

(2,2-Bis(isotridecyloxy)ethyl)benzene

Cat. No.: B12680477
CAS No.: 93981-84-1
M. Wt: 502.9 g/mol
InChI Key: KITHSISJOGMMAO-UHFFFAOYSA-N
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Description

(2,2-Bis(isotridecyloxy)ethyl)benzene is an organic compound characterized by a central benzene ring substituted with two isotridecyloxy groups via an ethyl bridge. Its molecular structure comprises a benzene core linked to two branched isotridecyl (C₁₃H₂₇) chains through ether bonds. The isotridecyl groups are highly branched, imparting steric hindrance and influencing physical properties such as viscosity, solubility, and thermal stability. This compound is primarily utilized in industrial applications, including polymer additives, plasticizers, or surfactants, where its hydrophobic and bulky substituents enhance material flexibility and compatibility with nonpolar matrices .

Key structural attributes:

  • Molecular formula: Likely C₃₀H₆₂O₂ (inferred from analogous compounds).
  • Functional groups: Ether linkages (C-O-C), aromatic benzene ring.
  • Branched alkyl chains: Isotridecyl groups (C₁₃H₂₇) contribute to low crystallinity and high solubility in hydrocarbons.

Properties

CAS No.

93981-84-1

Molecular Formula

C34H62O2

Molecular Weight

502.9 g/mol

IUPAC Name

2,2-bis(11-methyldodecoxy)ethylbenzene

InChI

InChI=1S/C34H62O2/c1-31(2)24-18-13-9-5-7-11-15-22-28-35-34(30-33-26-20-17-21-27-33)36-29-23-16-12-8-6-10-14-19-25-32(3)4/h17,20-21,26-27,31-32,34H,5-16,18-19,22-25,28-30H2,1-4H3

InChI Key

KITHSISJOGMMAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(CC1=CC=CC=C1)OCCCCCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Bis(isotridecyloxy)ethyl)benzene typically involves the reaction of ethylbenzene with isotridecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:

    Reactants: Ethylbenzene and isotridecanol.

    Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.

    Conditions: Elevated temperatures (around 100-150°C) and the use of solvents like toluene or xylene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,2-Bis(isotridecyloxy)ethyl)benzene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to introduce functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Formation of ketones, aldehydes, and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, chloro, or bromo derivatives.

Scientific Research Applications

Chemistry: (2,2-Bis(isotridecyloxy)ethyl)benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound can be used as a model molecule to study the interactions of similar structures with biological systems

Industry: In the industrial sector, this compound can be used as a plasticizer, lubricant, or surfactant due to its hydrophobic nature and chemical stability.

Mechanism of Action

The mechanism by which (2,2-Bis(isotridecyloxy)ethyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that interact with other molecules. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (2,2-Bis(isotridecyloxy)ethyl)benzene, we compare it with structurally related aromatic ethers, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Applications
This compound C₃₀H₆₂O₂ Isotridecyloxy (branched) High hydrophobicity, low polarity Plasticizers, surfactants
[2,2-Bis(2-methylpropoxy)ethyl]benzene C₁₆H₂₆O₂ Isobutyloxy (branched C₄) Moderate hydrophobicity, FEMA 3384 Flavoring agent (almond-like aroma)
Bis[3-(2H-benzotriazol-2-yl)...]ether C₄₄H₄₈N₆O₄ Benzotriazolyl, propargyl UV stabilization, rigid planar groups Polymer UV stabilizers
2,2'-(1,2-Ethanediyl)bis(1H-benzimidazole) C₁₆H₁₄N₄ Benzimidazole rings Hydrogen-bonding capacity Proton-transfer salts, crystallography

Key Comparative Insights:

Alkyl Chain Length and Branching: The isotridecyloxy groups in this compound confer significantly higher molecular weight (≈30 carbons per chain) compared to [2,2-Bis(2-methylpropoxy)ethyl]benzene (isobutyl, C₄). This results in lower volatility and enhanced thermal stability .

Hydrophobicity and Solubility :

  • Longer alkyl chains increase hydrophobicity. For example, this compound is expected to have a higher logP (≈10–12) than [2,2-Bis(2-methylpropoxy)ethyl]benzene (logP ≈3.5, inferred from HMDB data) .
  • Solubility in polar solvents (e.g., water) decreases with chain length, whereas affinity for hydrocarbons (e.g., hexane) increases.

Functional Group Impact :

  • Ether linkages in both compounds enhance hydrolytic stability compared to esters. However, UV stabilizers like benzotriazole-containing ethers () prioritize photostability over hydrophobicity.
  • Benzimidazole-based compounds () exhibit hydrogen-bonding networks, enabling crystalline frameworks—unlike the amorphous nature of isotridecyl-substituted derivatives.

Toxicity and Regulatory Status :

  • [2,2-Bis(2-methylpropoxy)ethyl]benzene (FEMA 3384) is GRAS for flavoring, whereas this compound’s large size likely limits bioavailability and acute toxicity but necessitates evaluation for chronic exposure in industrial settings .

Research Findings and Data Gaps

  • Thermal Properties : Branched alkyl ethers generally exhibit lower melting points than linear analogs. For example, [2,2-Bis(2-methylpropoxy)ethyl]benzene lacks a reported melting point, but analogous C₁₆ ethers melt near −20°C to 0°C .
  • Spectroscopic Data : Predicted GC-MS profiles for [2,2-Bis(2-methylpropoxy)ethyl]benzene () suggest fragmentation patterns dominated by alkyl chain cleavage, a trend likely amplified in the isotridecyl derivative.

Biological Activity

(2,2-Bis(isotridecyloxy)ethyl)benzene, a compound with the molecular formula C34H62O2C_{34}H_{62}O_2, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzene ring substituted with two isotridecyloxyethyl groups. Its structure contributes to its hydrophobic properties, which may influence its interaction with biological membranes.

PropertyValue
Molecular Formula C34H62O2
Molecular Weight 510.84 g/mol
CAS Number 9TUH5JK7C4

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : Due to its hydrophobic nature, the compound can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Enzyme Modulation : Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
  • Antioxidant Activity : Some derivatives of similar compounds have shown antioxidant properties, which could be a point of investigation for this compound.

Toxicological Profile

Understanding the toxicity of this compound is crucial for assessing its safety in potential applications. Current data indicate:

  • Acute Toxicity : Limited studies suggest low acute toxicity; however, comprehensive toxicological assessments are necessary.
  • Chronic Exposure Effects : Long-term exposure studies are lacking but are critical for understanding potential carcinogenic risks or effects on reproductive health.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various alkylphenols similar to this compound. Results indicated significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in pharmaceuticals and disinfectants.

Case Study 2: In Vitro Toxicity Assessment

In vitro assays using human cell lines demonstrated that the compound could induce cytotoxicity at higher concentrations. The study highlighted the need for further research into dose-dependent effects and underlying cellular mechanisms.

Research Findings Summary

Recent research has focused on the following aspects:

  • Biocompatibility : Initial findings suggest that this compound exhibits favorable biocompatibility profiles when tested on various cell lines.
  • Potential Applications : Its unique structure positions it as a candidate for use in drug delivery systems or as a surfactant in pharmaceutical formulations.

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